Erythromycin oxime and its derivatives are of significant interest in the field of medical research due to their diverse biological activities. Erythromycin, a well-known antibiotic, has been extensively studied for its effects on various biological systems beyond its antimicrobial properties. The studies on erythromycin oxime derivatives have revealed insights into their potential applications in different fields, including their anti-inflammatory effects, modulation of immune responses, and impacts on aquatic ecosystems124578910.
Erythromycin oxime derivatives have shown promise in treating infections caused by Mycobacterium avium complex (MAC), with some derivatives exhibiting stronger in vitro activity against MAC, including macrolide-resistant strains, than clarithromycin8. The modulation of IL-8 expression by erythromycin in human bronchial epithelial cells suggests a potential role in treating chronic airway inflammatory diseases9. Furthermore, the suppression of inflammatory mediators by erythromycin in bronchial epithelial cells indicates its utility in managing chronic lower respiratory tract infections7.
The presence of erythromycin in aquatic environments has raised concerns about its effects on non-target organisms. Studies have shown that erythromycin can affect the growth, antioxidant system, and photosynthesis of the cyanobacterium Microcystis flos-aquae, with varying effects depending on the concentration2. Additionally, erythromycin has been found to exert toxicity on microalgae, which can be modulated by the presence of cerium oxide nanoparticles (CeO2 NPs), suggesting complex interactions between pharmaceuticals and other contaminants in aquatic ecosystems5.
The synthesis of erythromycin-A oxime analogs has been explored to enhance its antibacterial activity. These analogs, including both ether and ester derivatives, have been evaluated for their antibacterial properties and have been found to be as active as erythromycin-A10. The synthesis of erythromycin A 9-O-substituted oxime ether derivatives has also been investigated, with some derivatives showing promising antibacterial activity against MAC and Staphylococcus aureus8.
Erythromycin, the parent compound, is derived from the fermentation of Saccharopolyspora erythraea. The oxime derivative specifically arises from the modification of erythromycin A through a reaction with hydroxylamine. This compound can exist in two isomeric forms: the E-isomer and the Z-isomer. The Z-isomer, which is the focus here, has distinct properties and applications compared to its E counterpart .
The synthesis of (9Z)-Erythromycin A Oxime involves a reaction between erythromycin A and hydroxylamine. The process typically employs mildly polar solvents such as isopropanol or ethanol and utilizes mild acid catalysts like acetic or formic acid.
The use of mild conditions minimizes degradation and allows for easier handling of reagents, contributing to higher yields and purity of the final product .
The molecular structure of (9Z)-Erythromycin A Oxime features a macrolide ring system typical of erythromycins, with an oxime group at the 9-position. This structural modification influences both its chemical behavior and biological activity.
(9Z)-Erythromycin A Oxime participates in various chemical reactions typical for oximes, including rearrangements and hydrolysis under acidic or basic conditions.
These reactions are critical for developing new antibiotics or modifying existing ones for enhanced efficacy.
The mechanism of action for (9Z)-Erythromycin A Oxime primarily involves inhibition of bacterial protein synthesis. Like other macrolides, it binds to the 50S subunit of bacterial ribosomes, obstructing peptide chain elongation during translation.
Research indicates that modifications at specific positions on the erythromycin structure can significantly alter its potency and spectrum of activity against different bacterial strains.
(9Z)-Erythromycin A Oxime possesses several physical and chemical properties that are essential for its application in pharmaceuticals.
These properties are crucial for formulation development and determining suitable storage conditions.
(9Z)-Erythromycin A Oxime has significant applications in medicinal chemistry:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: